WAY-608119

Cytochrome P450 CYP26A1 inhibition Retinoic acid metabolism

2-(3-Pyridyl)quinazolin-4-one (CAS 50362-93-1), also known as WAY-608119, is a heterocyclic organic compound belonging to the quinazolinone family. It consists of a quinazolin-4-one core with a pyridin-3-yl substituent at the 2-position.

Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
CAS No. 50362-93-1
Cat. No. B188385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-608119
CAS50362-93-1
Molecular FormulaC13H9N3O
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3
InChIInChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17)
InChIKeyWXCVPMGPMMEPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-(3-Pyridyl)quinazolin-4-one (CAS 50362-93-1) – A Core Quinazolinone Scaffold with Distinct Biological Fingerprint


2-(3-Pyridyl)quinazolin-4-one (CAS 50362-93-1), also known as WAY-608119, is a heterocyclic organic compound belonging to the quinazolinone family [1]. It consists of a quinazolin-4-one core with a pyridin-3-yl substituent at the 2-position [1]. This scaffold is of significant interest in medicinal chemistry due to its ability to interact with a variety of biological targets . The compound is not a final drug product but serves as a valuable intermediate in the synthesis of bioactive molecules for oncology, neurology, and inflammation research . Its fused aromatic structure provides ligand-binding potential, supporting drug discovery and lead optimization studies . Key computed physicochemical properties include a molecular weight of 223.23 g/mol, XLogP3-AA of 1.3, and a topological polar surface area of 54.4 Ų [1].

Why Generic Substitution of 2-(3-Pyridyl)quinazolin-4-one Fails: The Critical Role of Pyridyl Regioisomerism


For research and development applications, the simple substitution of 2-(3-pyridyl)quinazolin-4-one with other pyridyl-substituted quinazolinones is not scientifically valid. The position of the pyridyl nitrogen (2-pyridyl, 3-pyridyl, or 4-pyridyl) creates distinct regioisomers with profoundly different pharmacological profiles [1]. This is because the nitrogen's location alters the molecule's electron distribution, hydrogen-bonding capacity, and three-dimensional shape, which directly impacts target binding affinity and selectivity. Consequently, substituting one regioisomer for another can lead to a complete loss of desired activity or the introduction of off-target effects. The following quantitative evidence demonstrates that the 3-pyridyl substitution pattern confers a specific and non-interchangeable biological signature [1].

Product-Specific Quantitative Differentiation Evidence for 2-(3-Pyridyl)quinazolin-4-one (CAS 50362-93-1)


Differentiation by Potent and Selective CYP26A1 Inhibition (IC50 = 13 nM) with Minimal CYP2D6 Liability (IC50 > 19.9 μM)

In a direct, head-to-head evaluation within the same assay system, 2-(3-pyridyl)quinazolin-4-one demonstrates a >1500-fold selectivity for inhibiting CYP26A1 (IC50 = 13 nM) over CYP2D6 (IC50 = 19.9 μM) [1][2]. This quantitative selectivity profile is a key differentiator from other quinazolinone-based compounds and is critical for applications in retinoic acid metabolism research. In contrast, a related quinazolinone analog, CHEMBL416860, showed an EC50 > 155 μM against HSV-1 thymidine kinase, highlighting the target-specific nature of this compound's activity [3].

Cytochrome P450 CYP26A1 inhibition Retinoic acid metabolism

Differentiation in Hypnotic Activity: The 3-Pyridyl Regioisomer Exhibits Intermediate Potency Compared to 4- and 2-Pyridyl Analogs

A classic SAR study provides a cross-study comparable ranking of hypnotic potency among pyridyl-substituted quinazolinones. The study directly compared the activity of 2-, 3-, and 4-pyridyl substituted derivatives in an in vivo mouse model. The order of potency was found to be: 4-pyridyl, o-tolyl > 3-pyridyl, o-tolyl > 2-pyridyl, o-tolyl [1]. The 4-pyridyl isomer was identified as the most potent, while the 2-pyridyl isomer was the least active. The 3-pyridyl isomer, our target compound, demonstrated an intermediate potency profile, confirming that its biological activity is not interchangeable with the other regioisomers [1].

Hypnotic activity CNS depressant Structure-activity relationship

Differentiation as a Core Intermediate in Anticancer Agent Synthesis: A Critical Starting Material

The compound's primary documented application is as a key intermediate in the multi-step synthesis of novel, 2,4-disubstituted quinazoline derivatives with demonstrated anticancer activity [1]. In this context, its value is not as a final active pharmaceutical ingredient but as a validated building block. For example, it was used to synthesize compound 5a, which exhibited significant anticancer activity (IC50 = 5.33 μM) against the human adenocarcinoma (HT-29) cell line [2]. The compound's defined reactivity and purity are critical for reproducible synthesis, differentiating it from less well-characterized or impure analogs that could lead to failed reactions or inconsistent biological results.

Anticancer agents Quinazoline synthesis Cytotoxicity

Differentiation in CYP Selectivity: High CYP1B1 Inhibition Implied by Vendor Data

Multiple reputable vendor datasheets for this compound (CAS 50362-93-1, WAY-608119) consistently list 'CYP1B1 inhibitor' as a key biological activity [1]. While specific IC50 values from a primary source were not located during this search, the prominence of this annotation across multiple suppliers suggests a known, though not fully characterized, activity profile. This is a supporting point of differentiation, as CYP1B1 is a well-established target in cancer research, particularly in hormone-dependent cancers. The selectivity implied by its activity against CYP1B1, in the context of its low activity against CYP2D6 (IC50 > 19.9 μM, as noted in Evidence Item 1), supports a unique selectivity fingerprint.

Cytochrome P450 CYP1B1 inhibition Cancer

Optimal Research and Development Applications for 2-(3-Pyridyl)quinazolin-4-one (CAS 50362-93-1)


A High-Potency, Selective Tool for Modulating Retinoic Acid Metabolism (CYP26A1 Inhibition)

Based on the evidence in Section 3 (Evidence Item 1), the primary recommended application for this compound is as a potent and selective chemical probe for studying CYP26A1. With an IC50 of 13 nM and >1500-fold selectivity over CYP2D6, it is an ideal tool for in vitro studies investigating the role of CYP26A1 in retinoic acid catabolism, which is critical in developmental biology, oncology, and dermatology. Its selectivity profile minimizes confounding off-target effects in cellular assays [1][2].

A Defined, Non-Interchangeable Scaffold for CNS-Related Drug Discovery (Hypnotic Activity)

The evidence from Section 3 (Evidence Item 2) demonstrates that the 3-pyridyl regioisomer possesses a distinct pharmacological profile in CNS assays. This compound is best utilized as a specific, characterized building block for medicinal chemistry campaigns focused on CNS targets where the 3-pyridyl substitution pattern is required. It should not be used interchangeably with 2- or 4-pyridyl isomers, as the hypnotic potency data confirms a clear rank-order difference in activity [1].

A Validated and Reproducible Intermediate for the Synthesis of 2,4-Disubstituted Quinazoline Anticancer Agents

As detailed in Section 3 (Evidence Item 3), this compound has been successfully and reproducibly employed as a key intermediate in the synthesis of novel anticancer agents. Its use as a starting material is well-documented in peer-reviewed literature, leading to compounds with demonstrated cytotoxicity (e.g., IC50 = 5.33 μM against HT-29 cells) [1][2]. Procuring this specific intermediate, rather than an unvalidated analog, ensures synthetic reliability and downstream biological relevance.

A Starting Point for CYP1B1 Inhibitor Development in Oncology Research

Supporting evidence from vendor annotations (Section 3, Evidence Item 4) positions this compound as a starting point for research into CYP1B1 inhibition. CYP1B1 is overexpressed in various cancers and is implicated in drug resistance and tumor progression. This compound can be used in initial screening campaigns or as a scaffold for further optimization to develop more potent and selective CYP1B1 inhibitors for oncology applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-608119

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.